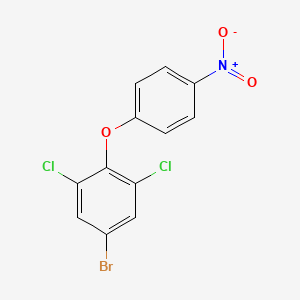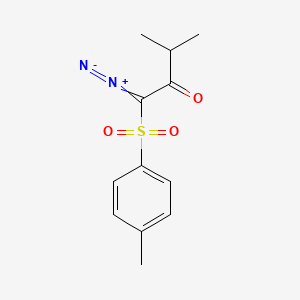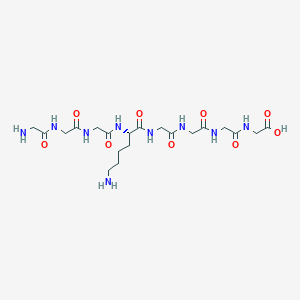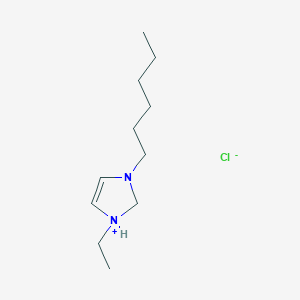
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is an organophosphorus compound that belongs to the class of phospholes Phospholes are five-membered heterocyclic compounds containing phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can yield phospholanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phosphole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Functionalized phospholes with diverse substituents.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features.
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Another related compound with a cyclohexene ring.
Uniqueness: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct chemical and physical properties. This makes it valuable in applications where traditional carbon-based compounds may not be suitable.
Eigenschaften
CAS-Nummer |
185038-99-7 |
|---|---|
Molekularformel |
C8H15P |
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-yl-2,3-dihydrophosphole |
InChI |
InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
XPELSYCONGKROW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)


![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)


![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)

